molecular formula C17H19NO3S B2598534 (E)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-N-phenylethenesulfonamide CAS No. 1223868-75-4

(E)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-N-phenylethenesulfonamide

Cat. No.: B2598534
CAS No.: 1223868-75-4
M. Wt: 317.4
InChI Key: WKQKCPXCVSXCLQ-UHFFFAOYSA-N
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Description

(E)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-N-phenylethenesulfonamide (CAS 1223868-75-4) is a benzenesulfonamide derivative provided for research purposes. This compound is characterized by a distinctive ethenesulfonamide structure, which has been detailed in single-crystal X-ray diffraction studies revealing key intermolecular interactions such as hydrogen bonding and C–H⋯π contacts that contribute to its solid-state packing . The primary research interest in this compound stems from computational molecular docking studies, which suggest a strong binding affinity for Epidermal Growth Factor Receptor (EGFR) kinase. These studies indicate a binding energy of -8.27 kcal mol⁻¹ and a predicted inhibitory concentration (IC₅₀) of 870.34 nM, positioning it as a promising candidate for further investigation in targeted lung cancer therapy research . The compound is believed to interact with the EGFR kinase binding site through a key hydrogen bond with the MET-793 residue, supplemented by various non-covalent interactions including π–alkyl bonds with residues VAL-726, ALA-743, LYS-745, LEU-788, and LEU-792 . Researchers can utilize this chemical for exploring novel kinase inhibitors, studying cancer cell proliferation pathways, and advancing the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-N-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-15-7-9-16(10-8-15)11-14-22(20,21)18(12-13-19)17-5-3-2-4-6-17/h2-11,14,19H,12-13H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQKCPXCVSXCLQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-N-phenylethenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, phenylamine, and ethylene oxide.

    Formation of the Ethenesulfonamide: The reaction between 4-methylbenzaldehyde and phenylamine forms an imine intermediate, which is then reacted with ethylene oxide to introduce the hydroxyethyl group.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-N-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

(E)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-N-phenylethenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophilicity or thermal stability.

Mechanism of Action

The mechanism of action of (E)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-N-phenylethenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and sulfonamide groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Analogues

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Formula
Target Compound 2-hydroxyethyl, 4-methylphenyl Data not reported N/A C17H19NO3S
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-fluorophenyl, 4′-methoxyphenyl 98–100 49 C15H14FNO3S
(E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) 4-methoxyphenyl, 2′-methoxyphenyl 112–114 65 C16H17NO4S
(E)-N,2-bis(4-methoxyphenyl)ethenesulfonamide (6f) 4-methoxyphenyl, 4′-methoxyphenyl Semi-solid 60 C16H17NO4S

Key trends:

  • Methoxy groups correlate with higher melting points (e.g., 112–114°C for 6e vs. 98–100°C for 6d).
  • Hydroxyethyl substitution is expected to lower melting points due to reduced crystallinity, though experimental data are lacking.

Spectroscopic Characterization

Key spectral data for analogues include:

  • 1H NMR : The trans-configuration (J = 15.3–15.6 Hz for vinyl protons) is consistent across analogues.
  • HRMS : Molecular ion peaks ([M + H]+) align with calculated values (e.g., 308.0703 for 6d vs. calcd. 307.0678).

Table 3: NMR and HRMS Data

Compound 1H NMR (δ, J in Hz) HRMS [M + H]+ (m/z) Reference
6d 3.85 (OCH3), 6.71 (d, J = 15.3, =CH) 308.0703 [1]
6e 3.61/3.76 (OCH3), 7.41 (d, J = 15.4, =CH) 320.0849 [1]
4a Not detailed in evidence Reported [3]

The target compound’s hydroxyethyl group would likely show a broad singlet for the -OH proton (~δ 1.5–2.5) and characteristic splitting for the CH2CH2OH moiety.

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